molecular formula C7H6FNO5S B13359069 Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- CAS No. 23379-32-0

Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro-

Cat. No.: B13359069
CAS No.: 23379-32-0
M. Wt: 235.19 g/mol
InChI Key: AQKUPMORZULSMZ-UHFFFAOYSA-N
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Description

Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which also contains hydroxyl, methyl, and nitro substituents. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-hydroxy-2-methylbenzenesulfonyl fluoride using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- may involve large-scale nitration reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonyl fluoride group under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-2-methyl-3-nitrobenzenesulfonyl fluoride.

    Reduction: Formation of 4-hydroxy-2-methyl-3-aminobenzenesulfonyl fluoride.

    Substitution: Formation of various substituted benzenesulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- has a wide range of applications in scientific research, including:

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential as a pharmacophore in the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. This interaction is often mediated by nucleophilic attack from amino acid residues within the enzyme’s active site, resulting in the formation of a stable enzyme-inhibitor complex.

Comparison with Similar Compounds

Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- can be compared with other benzenesulfonyl derivatives, such as:

    Benzenesulfonylfluoride, 4-hydroxy-2-methyl-: Lacks the nitro group, resulting in different reactivity and biological activity.

    Benzenesulfonylfluoride, 4-hydroxy-3-nitro-: Lacks the methyl group, which can influence its chemical properties and applications.

    Benzenesulfonylfluoride, 2-methyl-3-nitro-: Lacks the hydroxyl group, affecting its solubility and reactivity.

The presence of the hydroxyl, methyl, and nitro groups in Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- imparts unique chemical properties that distinguish it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

23379-32-0

Molecular Formula

C7H6FNO5S

Molecular Weight

235.19 g/mol

IUPAC Name

4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C7H6FNO5S/c1-4-6(15(8,13)14)3-2-5(10)7(4)9(11)12/h2-3,10H,1H3

InChI Key

AQKUPMORZULSMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])O)S(=O)(=O)F

Origin of Product

United States

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